(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

Lipophilicity LogP Physicochemical property

(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride (CAS: 1211473-33-4; MW: 225.69; Formula: C₁₂H₁₃ClFN) is an enantiomerically pure (R-configuration) 4-fluorinated naphthyl ethylamine derivative supplied as the hydrochloride salt. This compound belongs to the class of chiral α-methyl arylethylamines bearing a monofluorinated naphthalene scaffold.

Molecular Formula C12H13ClFN
Molecular Weight 225.69 g/mol
Cat. No. B8223150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride
Molecular FormulaC12H13ClFN
Molecular Weight225.69 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C21)F)N.Cl
InChIInChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H/t8-;/m1./s1
InChIKeyLYZHOJLKGIDNHA-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine Hydrochloride (CAS 1211473-33-4) – Compound Identity, Class, and Baseline Specifications


(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride (CAS: 1211473-33-4; MW: 225.69; Formula: C₁₂H₁₃ClFN) is an enantiomerically pure (R-configuration) 4-fluorinated naphthyl ethylamine derivative supplied as the hydrochloride salt . This compound belongs to the class of chiral α-methyl arylethylamines bearing a monofluorinated naphthalene scaffold. It is structurally related to (R)-1-(naphthalen-1-yl)ethan-1-amine hydrochloride (CAS: 82572-04-1), the non-fluorinated parent compound widely employed as a key chiral intermediate in commercial syntheses of the calcimimetic drug cinacalcet hydrochloride [1]. The introduction of fluorine at the naphthalene 4-position distinguishes this compound from the non-fluorinated analog and from alternative fluorinated regioisomers, potentially altering lipophilicity, metabolic stability, and receptor-binding characteristics in downstream applications [2]. The compound is commercially available from multiple suppliers at purity levels ranging from 95% to 98% (HPLC-verified), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution Fails: (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine Hydrochloride Cannot Be Interchanged with Non-Fluorinated or Racemic Analogs


Generic substitution of (R)-1-(4-fluoronaphthalen-1-yl)ethan-1-amine hydrochloride with the non-fluorinated (R)-1-(naphthalen-1-yl)ethan-1-amine, its racemic mixture, or the (S)-enantiomer introduces material risk across multiple dimensions critical to scientific and industrial users. Fluorine substitution at the naphthalene 4-position alters the electronic distribution and lipophilicity of the aromatic scaffold, directly affecting logP and potentially modulating target-binding affinity and metabolic stability [1][2]. Published data on the related fluoronaphthyloxypropanolamine system demonstrate that stereochemistry alone can produce up to a 310-fold difference in receptor-binding potency between (R) and (S) enantiomers, underscoring that enantiomeric purity—and by extension the specific enantiomer procured—is not a nominal specification but a determinant of biological outcome [3]. Furthermore, use of the racemic mixture introduces an unknown and uncontrolled mixture of stereoisomers, invalidating structure–activity inferences, complicating impurity profiling, and potentially generating off-target pharmacology in receptor-binding or cell-based assays [3]. For drug-discovery programs building fluorinated cinacalcet analogs or related calcimimetic/calcilytic candidates, the 4-fluoro substitution pattern represents a deliberate medicinal chemistry design choice; substitution with the non-fluorinated parent compound eliminates the key structural feature under investigation [1][2].

Quantitative Differentiation Evidence: (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine Hydrochloride vs. Closest Analogs


Evidence Item 1: Enhanced Lipophilicity (Consensus LogP) of the 4-Fluoro-(R)-Enantiomer vs. Non-Fluorinated (R)-Parent

The 4-fluoro substitution increases calculated lipophilicity relative to the non-fluorinated (R)-parent amine. The consensus Log Pₒ/w (average of five prediction methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the free base of the target compound is 2.78 . In contrast, the non-fluorinated (R)-1-(naphthalen-1-yl)ethan-1-amine free base has a reported consensus Log P of approximately 2.67 [1]. This represents a ΔLogP increase of approximately +0.11 units upon 4-fluoro substitution. The individual XLOGP3 value for the fluorinated compound is 3.33 versus ~3.56 for the non-fluorinated analog (varies by source), indicating that the direction and magnitude of the lipophilicity shift depend on the calculation method employed. Higher lipophilicity may translate to increased membrane permeability and altered pharmacokinetic profiles in downstream applications [2].

Lipophilicity LogP Physicochemical property Drug-likeness

Evidence Item 2: Enantiomer-Dependent Potency Differential Up to 310-Fold in Structurally Related Fluoronaphthyloxypropanolamine System

In a closely related fluoronaphthalene-based chiral amine system—fluoronaphthyloxypropanolamines—the (S)-enantiomer exhibited up to 310-fold greater binding potency on β-adrenergic receptors than the corresponding (R)-enantiomer [1]. This study, while conducted on a structurally distinct series (aryloxypropanolamines rather than α-methyl arylethylamines), provides class-level evidence that the stereochemical configuration of the α-carbon attached to a fluoronaphthalene scaffold can produce dramatic, quantifiable differences in receptor-binding activity. The (S)-enantiomer was also approximately five-fold more selective for β₂- over β₁-adrenergic receptors [1]. These findings establish a clear precedent that procurement of the incorrect enantiomer or a racemic mixture in fluoronaphthalene-containing chiral amine research can confound biological interpretation and lead to orders-of-magnitude errors in potency estimates. The absolute (R)-configuration of the target compound is therefore a critical specification with direct implications for any receptor-binding or pharmacological profiling studies.

Stereochemistry Enantioselectivity Beta-adrenergic receptor Binding affinity

Evidence Item 3: Fluorinated Analog Retains 75–80% Calcimimetic Agonist Activity Relative to Cinacalcet in Recombinant Human CaR Assays

Selectively fluorinated cinacalcet analogues—synthesized from chiral naphthylethylamine building blocks—were evaluated in recombinant human calcium-sensing receptor (CaR) functional assays [1]. Both the (2R,1'R)-2 and (2S,1'R)-3 fluorocinacalcet diastereoisomers retained 75–80% agonist activity relative to the parent drug cinacalcet (which employs the non-fluorinated (R)-1-(naphthalen-1-yl)ethanamine as its chiral amine component). The SF₅-cinacalcet analog retained approximately 75% agonist activity [1]. This study provides cross-study comparable evidence that the introduction of fluorine at the naphthalene ring of cinacalcet-type molecules is tolerated at the CaR target, with only a modest reduction in agonist efficacy. For scientists developing fluorinated cinacalcet analogs or exploring 4-fluoronaphthyl ethylamine scaffolds as calcimimetic/calcilytic building blocks, this evidence supports the viability of fluorinated intermediates and distinguishes them from the non-fluorinated parent, which serves as the basis for the marketed drug but lacks the fluorine-mediated physicochemical and metabolic advantages under investigation.

Calcium-sensing receptor Calcimimetic Fluorine substitution Structure–activity relationship

Evidence Item 4: Hydrochloride Salt Form Provides Solid-State Handling and Storage Advantages vs. Free Base Oil

The hydrochloride salt (CAS 1211473-33-4; MW 225.69; physical form: solid) offers practical advantages over the corresponding free base (CAS 1260486-39-2 or 1211568-72-7; MW 189.23; physical form: oil) [1]. The free base form of 1-(4-fluoronaphthalen-1-yl)ethanamine is reported as an oil requiring storage at 4 °C, presenting challenges for accurate weighing, long-term stability, and reproducible formulation in assay-ready solutions [1]. The hydrochloride salt is a solid at ambient temperature, stable under room-temperature storage with protection from light and inert atmosphere, facilitating precise gravimetric handling and reducing solvent selection constraints in biological assay preparation . This salt-form distinction is a procurement-relevant differentiator: laboratories prioritizing reproducibility and ease of handling should preferentially select the hydrochloride salt over the free base oil.

Salt form selection Solid-state properties Storage stability Weighing accuracy

Evidence Item 5: Access to Both Enantiomers Enables Stereochemical SAR Studies—(R) vs. (S) Direct Procurement Comparison

Both enantiomers of 1-(4-fluoronaphthalen-1-yl)ethan-1-amine hydrochloride are commercially available from multiple suppliers: the (R)-enantiomer under CAS 1211473-33-4 (MDL MFCD29085634) and the (S)-enantiomer under CAS 2703745-41-7 (MDL MFCD34187011) . Both are supplied at standard purity ≥95% with batch-specific QC documentation including NMR, HPLC, and GC analyses . The availability of both enantiomers as defined chemical entities—each with distinct CAS numbers, MDL identifiers, and PubChem CIDs—enables researchers to conduct stereochemical structure–activity relationship studies with traceable, authenticated materials. This contrasts with procurement of a single enantiomer with undefined stereochemical purity or reliance on racemic resolution in-house, which introduces additional synthetic steps, cost, and potential for enantiomeric contamination [1]. The (R)-enantiomer free base is also available as (αR)-4-Fluoro-α-methyl-1-naphthalenemethanamine (CAS 1211568-72-7) from Sigma-Aldrich at 97% purity, providing a second procurement pathway for users requiring the free base rather than the hydrochloride salt .

Chiral resolution Enantiomeric purity Stereochemical SAR Procurement availability

High-Value Application Scenarios for (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Scenario 1: Fluorinated Cinacalcet Analog Development and Calcium-Sensing Receptor (CaR) Drug Discovery

For medicinal chemistry teams developing fluorinated analogs of cinacalcet targeting the calcium-sensing receptor, (R)-1-(4-fluoronaphthalen-1-yl)ethan-1-amine hydrochloride serves as an enantiomerically defined chiral building block that directly incorporates the 4-fluoro substitution pattern. Published SAR data demonstrate that fluorinated cinacalcet analogs retain 75–80% agonist activity at recombinant human CaR relative to the parent drug [1], validating the fluorinated naphthylethylamine scaffold as a viable intermediate. The target compound's (R)-configuration matches the stereochemistry required for cinacalcet-type calcimimetics—the marketed drug cinacalcet employs (R)-1-(naphthalen-1-yl)ethanamine as its chiral amine component—and the hydrochloride salt form provides solid-state handling advantages that streamline parallel synthesis workflows compared to the free base oil [2][3].

Scenario 2: Stereochemical Structure–Activity Relationship (SAR) Studies Requiring Both Enantiomers

Research programs conducting enantiomer-specific pharmacological profiling benefit from the commercial availability of both (R)- and (S)-enantiomers of the fluorinated naphthylethylamine as hydrochloride salts under distinct CAS numbers (1211473-33-4 and 2703745-41-7, respectively) . Class-level evidence from the fluoronaphthyloxypropanolamine system demonstrates that enantiomeric configuration can produce up to 310-fold potency differences on receptor targets [4], establishing a strong rationale for acquiring both enantiomers for differential screening. The availability of authenticated, QC-documented enantiomers eliminates the need for in-house chiral resolution—reducing synthetic burden, minimizing enantiomeric cross-contamination risk, and ensuring batch-to-batch reproducibility.

Scenario 3: Physicochemical Property Optimization via Fluorine-Mediated LogP Modulation

The calculated consensus Log P for the target compound (2.78) reflects a measurable increase in lipophilicity relative to the non-fluorinated (R)-parent (consensus Log P ≈ 2.67) [5]. For medicinal chemistry programs where fluorine-mediated lipophilicity modulation is a deliberate design strategy for improving membrane permeability, metabolic stability, or tissue distribution, procurement of the 4-fluorinated intermediate provides a characterized starting point with quantifiable physicochemical differentiation. This scenario is particularly relevant for lead optimization campaigns in CNS-targeted programs where balanced lipophilicity is critical for blood–brain barrier penetration [6].

Scenario 4: Analytical Method Development and Impurity Profiling for Fluorinated Chiral Amines

Analytical chemistry groups developing chiral HPLC or UPLC methods for fluorinated naphthylethylamine intermediates require well-characterized, enantiomerically pure reference standards. The target compound's defined (R)-configuration (SMILES: C[C@@H](N)C1=C2C=CC=CC2=C(F)C=C1.[H]Cl), distinct CAS number, and availability with batch-specific QC documentation (NMR, HPLC, GC) make it suitable as a reference standard . The hydrochloride salt's solid physical form facilitates precise preparation of calibration standards, while the compound's chromatographic properties—distinct from both the non-fluorinated parent and the (S)-enantiomer—enable method development for enantiomeric purity determination in fluorinated cinacalcet analog programs [1].

Quote Request

Request a Quote for (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.